5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
Overview
Description
Tert-butyl N-[5-(tosyloxy)pentyl]carbamate is a chemical compound with the molecular formula C17H27NO5S and a molecular weight of 357.46 g/mol . It is a white solid that is soluble in chloroform and methanol . This compound is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Preparation Methods
The synthesis of tert-butyl N-[5-(tosyloxy)pentyl]carbamate typically involves a two-step process. First, 5-amino-1-pentanol is reacted with tert-butyl dicarbonate to form the corresponding N-Boc protected amine. This intermediate is then reacted with tosyl chloride in the presence of a base such as triethylamine to yield the desired product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Tert-butyl N-[5-(tosyloxy)pentyl]carbamate undergoes various types of chemical reactions, including substitution reactions . The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents used in these reactions include bases like triethylamine and solvents like chloroform and methanol . The major products formed from these reactions depend on the nucleophile used; for example, using a primary amine as the nucleophile would result in the formation of a new amide bond.
Scientific Research Applications
Tert-butyl N-[5-(tosyloxy)pentyl]carbamate has several applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules . In chemistry, it serves as a building block for the preparation of more complex structures. In biology, it can be used in the modification of biomolecules for various studies. In the industrial sector, it is used in the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(tosyloxy)pentyl]carbamate involves its ability to act as an electrophile in nucleophilic substitution reactions. The tosyl group is a good leaving group, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.
Comparison with Similar Compounds
Tert-butyl N-[5-(tosyloxy)pentyl]carbamate can be compared with other similar compounds such as tert-butyl N-[5-(tosyloxy)hexyl]carbamate and tert-butyl N-[5-(tosyloxy)butyl]carbamate . These compounds share similar structures but differ in the length of the carbon chain. The uniqueness of tert-butyl N-[5-(tosyloxy)pentyl]carbamate lies in its specific chain length, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOOQXZPVIXTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445552 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118811-34-0 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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